

# Physicochemical properties of (1-Methyl-1H-imidazol-2-yl)methanamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (1-Methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B047275

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An In-Depth Technical Guide to the Physicochemical Properties of **(1-Methyl-1H-imidazol-2-yl)methanamine**

## Introduction: A Versatile Scaffold in Modern Chemistry

**(1-Methyl-1H-imidazol-2-yl)methanamine** is a substituted imidazole derivative that holds significant promise for researchers in medicinal chemistry and materials science. Its structure combines the aromatic, polar imidazole ring—a privileged scaffold found in numerous biologically active molecules like the amino acid histidine—with a reactive primary aminomethyl group.<sup>[1][2]</sup> This unique combination makes it a valuable building block for synthesizing more complex molecules and a potential ligand for coordination chemistry.

This guide provides a comprehensive analysis of the core physicochemical properties of **(1-Methyl-1H-imidazol-2-yl)methanamine**. As extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, we will leverage high-quality computed data from authoritative databases and provide detailed, field-proven experimental protocols for their empirical validation. This approach ensures that researchers are equipped not only with the best available data but also with the practical methodologies required to verify these properties in their own laboratories. Our focus is on the causality behind experimental choices, empowering scientists to understand and manipulate this molecule's behavior in various applications.

## Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Caption: Chemical structure of **(1-Methyl-1H-imidazol-2-yl)methanamine**.

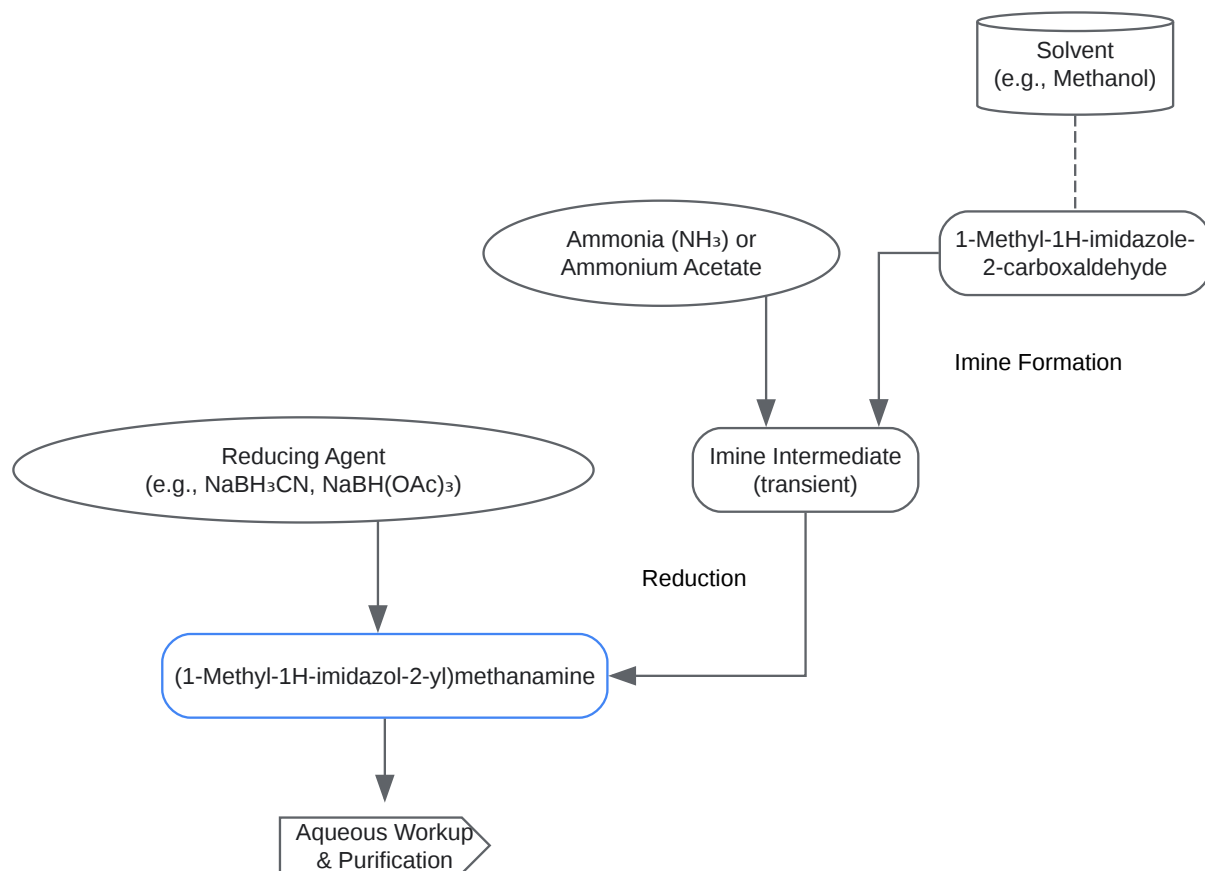
Table 1: Key Identifiers and Structural Information

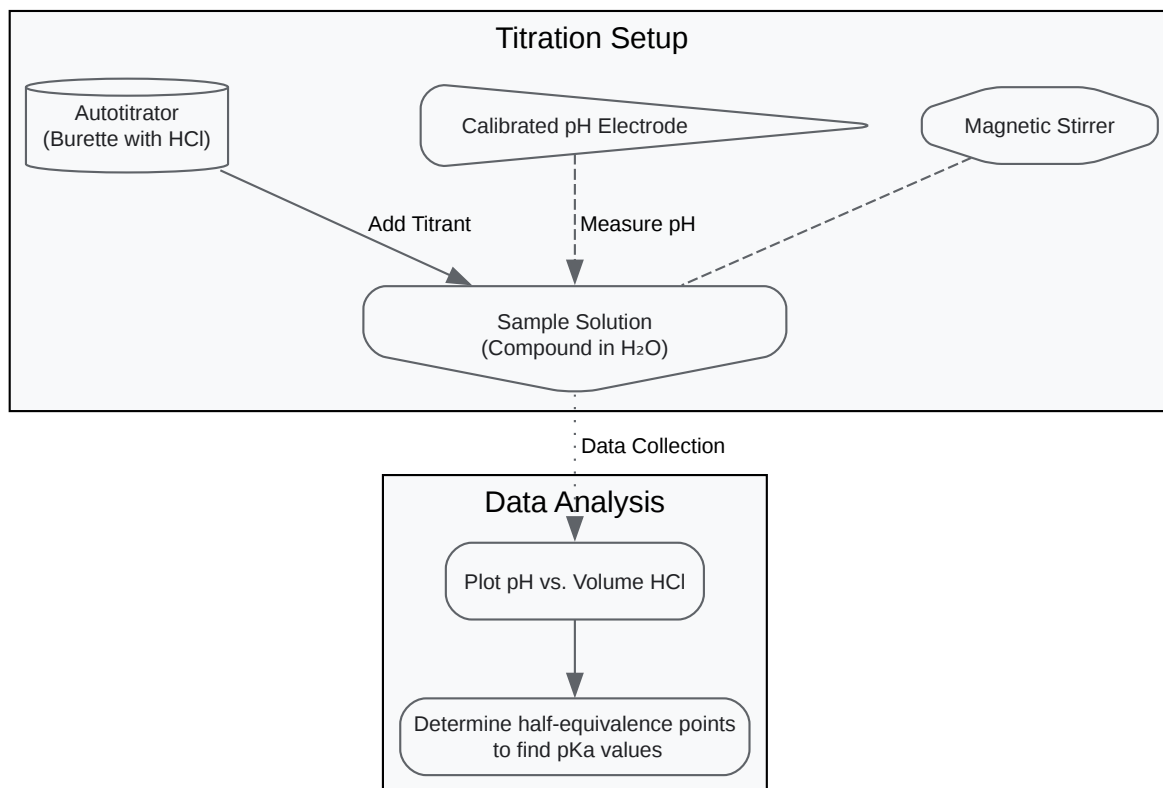
Identifier	Value	Source
IUPAC Name	<b>(1-methylimidazol-2-yl)methanamine</b>	PubChem[3]
CAS Number	124312-73-8	PubChem[3]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> N <sub>3</sub>	PubChem[3]
Molecular Weight	111.15 g/mol	PubChem[3]
SMILES	Cn1ccnc1CN	Sigma-Aldrich

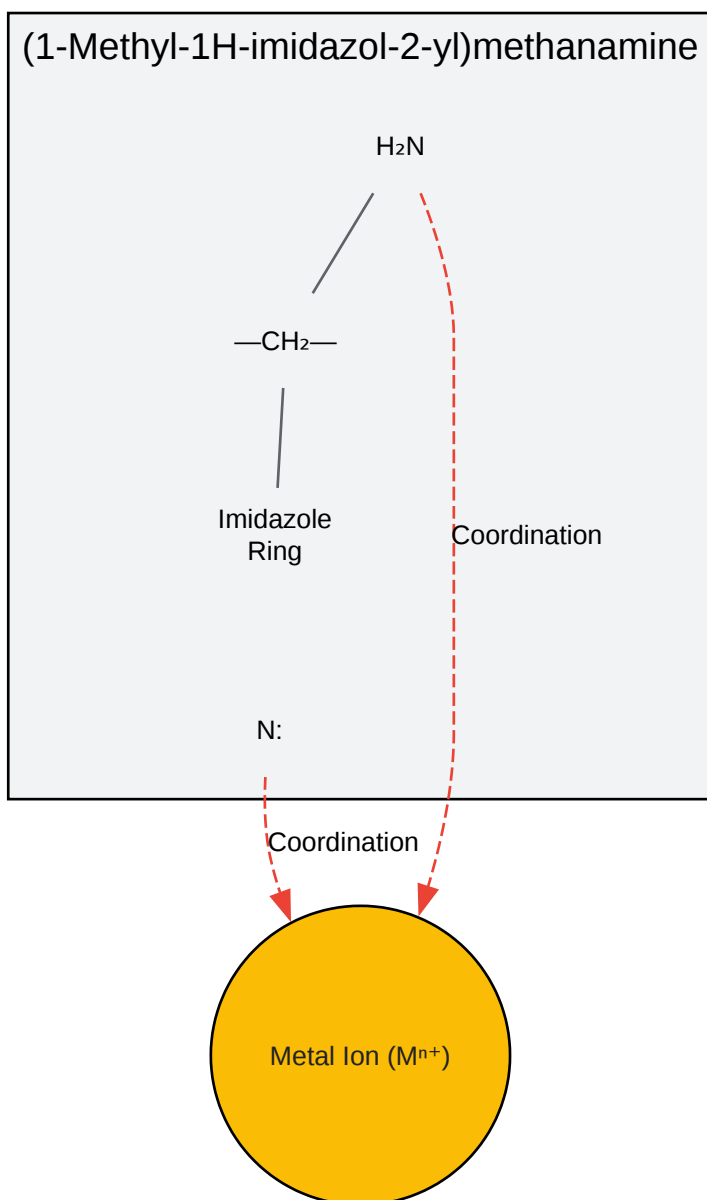
| InChIKey | PZSMLGOAJXSDMK-UHFFFAOYSA-N | Sigma-Aldrich |

## Synthesis Pathway: Reductive Amination

A robust and high-yield synthesis is critical for any research application. While multiple pathways could be envisioned, a highly plausible and efficient method for preparing **(1-Methyl-1H-imidazol-2-yl)methanamine** is the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde. This common reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction to the target amine.







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## Sources

- 1. [longdom.org](http://longdom.org) [longdom.org]

- 2. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 3. (1-methyl-1H-imidazol-2-yl)methanamine | C<sub>5</sub>H<sub>9</sub>N<sub>3</sub> | CID 533842 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)